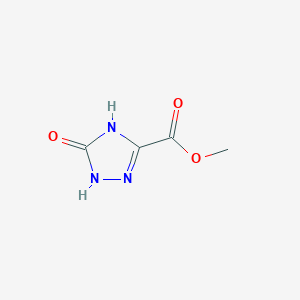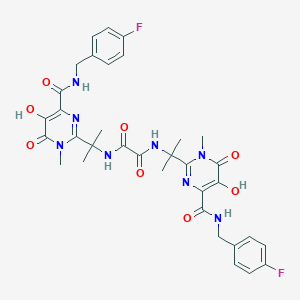![molecular formula C14H21NO2 B1461243 (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine CAS No. 1038279-09-2](/img/structure/B1461243.png)
(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound can involve various methods, but one notable approach is through transaminase-mediated reactions . Transaminases (TAs) offer an environmentally friendly and economically attractive route for the direct synthesis of pharmaceutically relevant amines from prochiral ketones. Researchers have reported the application of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines, which includes our target compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds structurally similar to (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine have been synthesized and evaluated for various biological activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic properties against different cancer cell lines, with some derivatives demonstrating significant growth inhibitory properties in vivo against colon tumors in mice (Deady et al., 2003). This suggests that structurally related compounds could be explored further for potential anticancer activities.
Chemical Synthesis Techniques
Studies also involve the synthesis of complex organic molecules using compounds that share structural features with (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine. For instance, the synthesis of isoquinoline derivatives via condensation reactions reveals the versatility of such compounds in synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (Markaryan et al., 1973).
Spectroscopic and Crystallographic Investigations
In another study, Schiff base ligands related to (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine were synthesized and characterized using various techniques, including X-ray crystallography. Such studies are fundamental for understanding the molecular structure and potential reactivity of new compounds (Hayvalı et al., 2010).
Catalysis and Organic Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles represents another area of research, where methodologies utilizing similar compounds can lead to the synthesis of pharmacologically relevant molecules. This approach was applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, showcasing the potential of such compounds in medicinal chemistry (Lifchits & Charette, 2008).
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(12-5-6-12)15-9-11-4-7-13(16-2)14(8-11)17-3/h4,7-8,10,12,15H,5-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDYVSIPUYCWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1461163.png)
![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)



![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)

![1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1461178.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-](/img/structure/B1461180.png)
![2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1461181.png)
![1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1461182.png)
